molecular formula C10H15BrN2O2 B2836408 ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate CAS No. 83405-75-8

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B2836408
CAS No.: 83405-75-8
M. Wt: 275.146
InChI Key: QTWJONUIFJTELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate (molecular formula: C₁₁H₁₇BrN₂O₂, molar mass: 289.17 g/mol) is a brominated pyrazole derivative featuring a tert-butyl group at position 5, a bromine atom at position 4, and an ethyl ester at position 3 of the pyrazole ring. The tert-butyl group confers steric bulk, which can influence reactivity, solubility, and intermolecular interactions, while the bromine atom offers a site for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6(11)8(13-12-7)10(2,3)4/h5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWJONUIFJTELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3,5-dimethylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction Conditions Product Key Features
Alkaline hydrolysis10% NaOH in ethanol, room temperature 4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid– Mild conditions preserve bromine substituent
– High yields in analogous systems
Acidic hydrolysisHCl (concentrated), refluxNot typically preferred due to risk of decarboxylation– Limited utility for this substrate

Bromine Substitution Reactions

The bromine atom at position 4 participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling, enabling functionalization of the pyrazole core.

Nucleophilic Aromatic Substitution

Reagent Conditions Product Notes
Ammonia (NH₃)Cu catalyst, 120°C 4-Amino-5-tert-butyl-1H-pyrazole-3-carboxylate– Requires electron-withdrawing ester group to activate ring
– Steric hindrance from tert-butyl may slow kinetics
Sodium methoxide (NaOMe)DMF, 80°C4-Methoxy-5-tert-butyl-1H-pyrazole-3-carboxylate– Limited efficiency in bromopyrazoles without activating groups

Cross-Coupling Reactions

Reaction Type Catalyst/Reagents Product Yield Range
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, K₂CO₃ 4-Aryl-5-tert-butyl-1H-pyrazole-3-carboxylate60–85% (model systems)
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine4-Aminoaryl-5-tert-butyl-1H-pyrazole-3-carboxylate– Tert-butyl group may hinder bulkier amines

Functionalization via Carbamate Formation

The carboxylic acid derivative (post-hydrolysis) can be converted to carbamates, useful for protecting amine groups or enhancing bioactivity.

Step Reagents Intermediate Conditions
ActivationDMF, PO(N₃)₃, tert-butanol tert-Butyl (4-bromo-5-tert-butyl-1H-pyrazol-3-yl)carbamate100°C, 12 hr
Deprotection50% TFA in DCM 4-Bromo-5-tert-butyl-1H-pyrazol-3-amineRoom temperature, 2 hr

Steric Effects of the tert-Butyl Group

The bulky tert-butyl substituent at position 5 significantly influences reactivity:

  • Site Selectivity : Directs electrophilic attacks to position 4 (less hindered) .

  • Reaction Kinetics : Slows SN2-type substitutions due to steric shielding.

  • Crystallinity : Enhances crystal packing efficiency, as observed in related pyrazole carboxylates .

Comparative Reactivity with Analogues

Key differences between ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate and simpler analogs:

Compound Reactivity with NH₃ Hydrolysis Rate Cross-Coupling Efficiency
This compoundModerate (steric hindrance)Slow (bulky group)High (Pd-catalyzed)
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylateFastFastModerate

Thermal and Oxidative Stability

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and tert-butyl fragments.

  • Oxidation : Resistant to mild oxidants (e.g., H₂O₂) but undergoes ester cleavage under strong oxidative conditions (e.g., KMnO₄).

Scientific Research Applications

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the tert-butyl group can influence its binding affinity and selectivity towards these targets. The ester group may also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Substituents

A key structural analog, ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (C₁₁H₁₇BrN₂O₂, molar mass: 289.17 g/mol), shares the same molecular formula as the target compound but differs in substituent positions: the tert-butyl group is at position 1, and a methyl group occupies position 5 .

Property Target Compound Compound Compound
Molecular Formula C₁₁H₁₇BrN₂O₂ C₁₁H₁₇BrN₂O₂ C₈H₁₀Br₂N₂O₂
Substituents 4-Br, 5-tert-butyl, 3-COOEt 1-tert-butyl, 4-Br, 5-CH₃, 3-COOEt 4-Br, 5-BrCH₂, 1-CH₃, 3-COOEt
Molecular Weight (g/mol) 289.17 289.17 325.99
Key Features Steric hindrance at position 5 Steric effects at position 1; compact methyl group High bromine content; reactive bromomethyl group
  • In contrast, the tert-butyl group at position 1 in the compound alters the electron density distribution across the pyrazole ring, which may influence its acidity or basicity .
  • Solubility :
    The bulky tert-butyl group in the target compound reduces polarity, likely decreasing solubility in polar solvents (e.g., water) compared to the methyl-substituted analog in .

Bromine Content and Reactivity

Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate (C₈H₁₀Br₂N₂O₂, molar mass: 325.99 g/mol) features dual bromine atoms—one at position 4 and a bromomethyl group at position 5 . This compound’s higher bromine content increases its molecular weight and reactivity. The bromomethyl group serves as a versatile site for nucleophilic substitution or elimination reactions, distinguishing it from the inert tert-butyl group in the target compound.

Crystallographic and Hydrogen-Bonding Behavior

  • Crystal Packing :
    The tert-butyl group in the target compound likely disrupts dense crystal packing due to steric bulk, whereas the methyl group in the analog permits tighter molecular arrangements. Tools like Mercury CSD () can visualize these differences in packing efficiency and intermolecular interactions.
  • Hydrogen Bonding : The ethyl ester group at position 3 acts as a hydrogen-bond acceptor. In the target compound, the tert-butyl group may limit hydrogen-bonding opportunities compared to the less hindered analog. Graph set analysis () could reveal distinct hydrogen-bonding motifs between these isomers .

Biological Activity

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a bromine atom and a tert-butyl group. The molecular formula is C12H14BrN3O2C_{12}H_{14}BrN_{3}O_{2}, and it has a molecular weight of approximately 309.16 g/mol. The presence of these substituents enhances its chemical reactivity and potential bioactivity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, leading to multiple pharmacological effects:

  • Microtubule Destabilization : Similar pyrazole derivatives have been shown to inhibit microtubule assembly, suggesting potential applications in cancer treatment by disrupting cell division .
  • Enzyme Inhibition : Pyrazole derivatives often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis and enhance caspase activity, indicating their role in promoting programmed cell death .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are notable. Studies have shown that pyrazole derivatives can selectively inhibit COX enzymes, leading to reduced inflammation in animal models. For instance, compounds with similar structures have demonstrated effective inhibition of carrageenan-induced paw edema in rats, highlighting their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
Ethyl 4-bromo-1H-pyrazole-5-carboxylate Lacks tert-butyl groupLimited anti-inflammatory activity
Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Smaller sizeModerate anticancer activity
4-Bromo-5-methylpyrazole No carboxylic acid functionalityMinimal biological activity

The presence of the tert-butyl group in this compound enhances its steric hindrance and potentially increases its lipophilicity, which may contribute to improved bioavailability compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Anticancer Studies : A study evaluated various pyrazole derivatives for their ability to inhibit cancer cell proliferation. This compound was included in screenings that identified promising candidates for further development as anticancer agents .
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of several pyrazole derivatives using in vivo models. The results indicated that compounds exhibiting structural similarities to this compound showed significant reductions in inflammatory markers, supporting its potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-ketoesters, followed by bromination at the 4-position and introduction of the tert-butyl group via nucleophilic substitution. Key steps include:

  • Cyclization under reflux with ethanol as solvent (60–80°C, 12–24 hours) .
  • Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature to minimize side reactions .
  • Purification via flash chromatography (hexane/ethyl acetate gradient) to isolate the product (typical yields: 50–70%) .
    • Critical Factors : Steric hindrance from the tert-butyl group may reduce bromination efficiency. Optimizing stoichiometry (e.g., 1.2 equivalents of NBS) and reaction time (2–4 hours) improves yields .

Q. How does the tert-butyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The tert-butyl group introduces steric bulk, which can hinder coupling reactions (e.g., Suzuki-Miyaura). To mitigate this:

  • Use bulky ligands (e.g., SPhos or XPhos) to stabilize palladium catalysts .
  • Increase reaction temperatures (80–100°C) and employ microwave-assisted synthesis for enhanced kinetics .
    • Data Insight : Comparative studies with non-tert-butyl analogs show 20–30% lower yields in cross-couplings, highlighting steric challenges .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and downfield pyrazole protons (δ ~7.5–8.5 ppm) .
  • HRMS : Accurate mass confirmation (calculated for C₁₁H₁₆BrN₂O₂: 311.0312) .
  • IR : Ester carbonyl stretch at ~1700 cm⁻¹ and C-Br vibration at ~600 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s regiochemistry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software confirms the bromine and tert-butyl positions. For example:

  • Key metrics: Bond angles (C-Br = 1.89–1.92 Å), torsional angles between pyrazole and tert-butyl groups .
  • Challenge : Low crystal quality due to ester group flexibility. Use slow evaporation in ethyl acetate/hexane (1:3) for optimal crystallization .

Q. What computational approaches predict the compound’s bioactivity or interaction with biological targets?

  • Methodology :

  • Molecular Docking : Screen against kinases or GPCRs using AutoDock Vina. The tert-butyl group may occupy hydrophobic pockets .
  • DFT Calculations : Assess electrophilicity at the bromine site for nucleophilic substitution potential (e.g., Fukui indices) .
    • Data Insight : Pyrazole derivatives with bulky substituents show higher binding affinity to COX-2, suggesting anti-inflammatory potential .

Q. How can conflicting NMR data from different synthetic batches be resolved?

  • Methodology :

  • Dynamic NMR (DNMR) : Detect rotameric equilibria caused by the ester and tert-butyl groups (exchange peaks at elevated temperatures) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrazole H4 vs. H5) .
  • Cross-Validation : Compare with analogs (e.g., ethyl 5-bromo-4-formyl derivatives) to identify consistent shifts .

Q. What strategies optimize the compound’s stability under storage or reaction conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C suggests storage below 4°C in inert atmospheres .
  • Light Sensitivity : UV-Vis spectra indicate degradation under UV light; use amber vials for long-term storage .
  • HPLC Purity Tracking : Monitor hydrolysis of the ester group (retention time shifts) .

Data Contradiction Analysis

Q. Why do reported yields for bromination vary across studies (40–85%)?

  • Resolution :

  • Side Reactions : Over-bromination or diradical formation in polar solvents (e.g., DMF). Use non-polar solvents (CH₂Cl₂) and controlled NBS addition .
  • Purification Artifacts : Silica gel interactions with brominated intermediates may reduce recovery. Test alternative stationary phases (C18 reverse-phase) .

Q. How to reconcile discrepancies in reported biological activity across similar pyrazole derivatives?

  • Resolution :

  • Meta-Analysis : Compare substituent effects (e.g., tert-butyl vs. trifluoromethyl) on target binding using QSAR models .
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for esterase-mediated hydrolysis in vitro .

Methodological Resources

  • Synthesis Protocols : Refer to [3, 13, 21] for stepwise procedures.
  • Crystallography : SHELX suite (SHELXL for refinement; SHELXD for phasing) .
  • Computational Tools : Gaussian (DFT), AutoDock Vina (docking), and PyMOL (visualization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.